

A Comparative Guide to TCTA Derivatives in Organic Electronic Devices

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Compound of Interest

Compound Name: *2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine*

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Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) and its derivatives have emerged as a versatile class of materials in the field of organic electronics. Their excellent hole-transporting properties, high thermal stability, and wide bandgap make them suitable for various applications, including Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Solar Cells (OSCs). This guide provides a comparative analysis of the performance of TCTA and its derivatives against other common alternatives, supported by experimental data from recent literature.

TCTA and Its Derivatives: An Overview

TCTA is a star-shaped molecule with a triphenylamine core and three carbazole arms. This structure imparts a high hole mobility and a high triplet energy, making it an effective hole transport layer (HTL), hole injection layer (HIL), electron blocking layer (EBL), and host material for phosphorescent emitters in OLEDs.^{[1][2]} The performance of TCTA can be further tuned by introducing various functional groups to the carbazole or triphenylamine units. These modifications can influence the material's solubility, energy levels, charge carrier mobility, and ultimately, the efficiency and stability of the final device.

Performance in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, TCTA and its derivatives are widely used as hole-transporting and host materials. The choice of the hole transport material significantly impacts the device's efficiency, turn-on voltage, and operational stability.

Comparative Performance of TCTA as a Host Material

The following table compares the performance of a phosphorescent OLED (PhOLED) using TCTA as a host material against other common host materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-Bis(N-carbazolyl)benzene (mCP), and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). The devices share the same general structure and use Bis(2-(3,5-dimethylphenyl)quinoline-C,N)(acetylacetonato)Iridium(III) ($\text{Ir}(\text{dmpq})_2(\text{acac})$) as the red phosphorescent emitter.

Host Material	Max. Current Efficiency (cd/A)	Max. Power Efficiency (lm/W)	Max. External Quantum Efficiency (%)	Turn-on Voltage (V)
TCTA	10.5	6.8	11.2	3.2
CBP	9.8	6.1	10.4	3.4
mCP	8.7	5.3	9.3	3.5
TAPC	7.9	4.8	8.5	3.6

Note: Data compiled from a comparative study on solution-processable red PhOLEDs.^[2] The exact device structure is ITO/PEDOT:PSS/Host:Ir($\text{dmpq})_2(\text{acac})$ /TPBi/LiF/Al.

As the data indicates, TCTA demonstrates superior performance as a host material in this specific device architecture, leading to higher efficiencies and a lower turn-on voltage compared to CBP, mCP, and TAPC.

Impact of Peripheral Group Substitution in TCTA Derivatives

Modification of the TCTA structure can significantly influence the performance of solution-processed OLEDs. A study on TCTA derivatives with peripheral tert-butyl groups on the carbazole moieties highlights this impact.

Hole Transport Material	Maximum Current Efficiency (cd/A)	Maximum Luminance (cd/m ²)	Hole Mobility (cm ² /V·s)
p-BCz-F	7.05	23365	4.35 x 10 ⁻⁴
m-BCz-F	6.12	21055	3.05 x 10 ⁻⁴

Note: Data from a study on solution-processable hole-transporting materials for blue OLEDs. p-BCz-F and m-BCz-F are fluorene-cored molecules with carbazole-substituted triphenylamine side chains, where the tert-butyl groups are at the para and meta positions of the carbazole units, respectively.[3]

The seemingly minor change in the position of the tert-butyl group from the meta to the para position on the peripheral carbazole units results in a notable improvement in both hole mobility and device performance.

Performance in Perovskite Solar Cells (PSCs)

In PSCs, the hole transport layer is crucial for efficient hole extraction and for preventing charge recombination at the perovskite/electrode interface. Spiro-OMeTAD is the most widely used and benchmark hole transport material in high-efficiency PSCs. TCTA and its derivatives are being explored as potential alternatives due to their high hole mobility and suitable energy levels.

TCTA Derivatives vs. Spiro-OMeTAD

Direct, head-to-head comparisons of TCTA derivatives and Spiro-OMeTAD in the same PSC architecture are still emerging in the literature. However, we can compare their fundamental properties and performance in similar device structures.

Hole Transport Material	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (V)	Short-Circuit Current (mA/cm ²)	Fill Factor (%)	Hole Mobility (cm ² /V·s)
Spiro-OMeTAD (doped)	~19-25%	~1.1-1.2	~23-25	~80	~10 ⁻³ - 10 ⁻⁴
TCTA (undoped)	~16-18%	~1.0-1.1	~21-23	~70-75	~10 ⁻³ - 10 ⁻⁴
TDF-2 (iminodibenzyl derivative)	19.38	1.01	23.33	0.82	5.52 x 10 ⁻⁵
PTAA (polymer alternative)	~20-22%	~1.1-1.15	~23-24	~78-82	~10 ⁻³

Note: Data compiled from multiple sources and represents typical performance ranges. Spiro-OMeTAD data is for doped films, which is standard for high-performance devices.[\[1\]](#)[\[4\]](#)[\[5\]](#) TDF-2 is a novel fluorene-based HTM incorporating iminodibenzyl moieties.[\[4\]](#)

While doped Spiro-OMeTAD currently sets the benchmark for power conversion efficiency, research into novel TCTA derivatives and other alternatives like PTAA is closing the gap, with a focus on improving stability and reducing costs. The development of dopant-free HTMs is a key area of research to enhance the long-term stability of PSCs.

Performance in Organic Solar Cells (OSCs)

The role of the hole transport layer in OSCs is to facilitate the efficient extraction of holes from the photoactive layer to the anode. While TCTA and its derivatives are promising candidates for this application, their use in high-performance OSCs, particularly with the advent of non-fullerene acceptors, is less documented compared to their application in OLEDs and PSCs.

The key requirements for an efficient HTL in OSCs include:

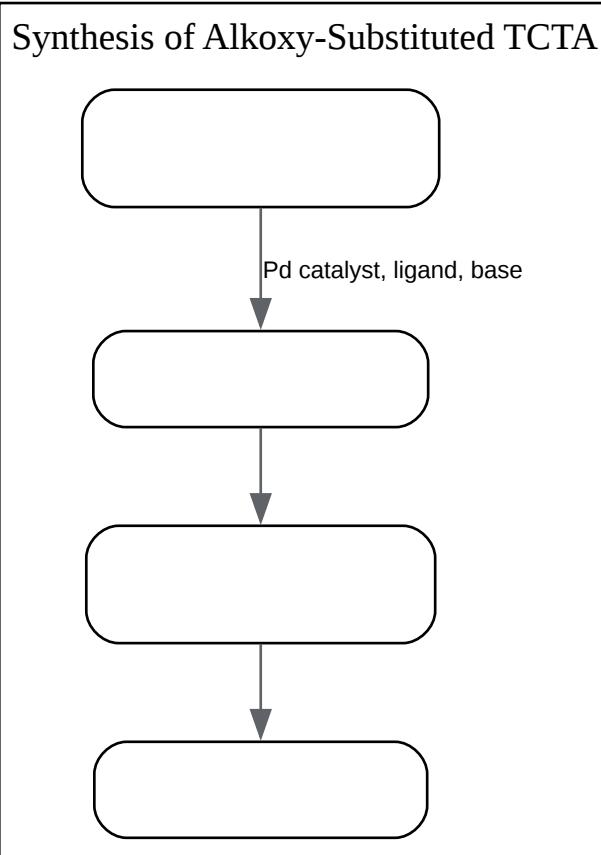
- High Hole Mobility: To ensure efficient charge extraction and transport.
- Suitable HOMO Level: To align with the HOMO level of the donor material in the active layer for efficient hole transfer.
- Good Film-Forming Properties: To create a uniform and continuous layer.
- Solution Processability: For low-cost, large-area fabrication.

While specific comparative data for a range of TCTA derivatives in OSCs is limited, the fundamental properties that make them excellent for OLEDs and PSCs suggest their high potential in this area as well. Further research focusing on the structure-property relationships of TCTA derivatives in the context of non-fullerene OSCs is needed to fully evaluate their performance.

Experimental Protocols

Synthesis of an Alkoxy-Substituted TCTA Derivative

This protocol describes a general method for the synthesis of TCTA derivatives with alkoxy side chains, which can improve solubility for solution processing.



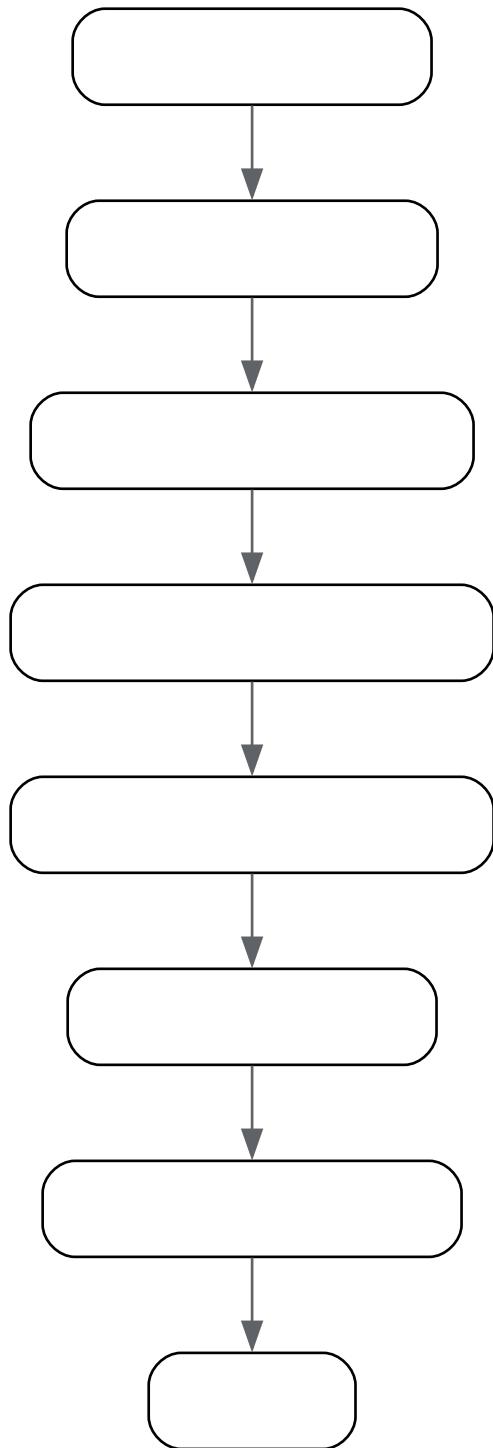
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General synthesis workflow for alkoxy-substituted TCTA derivatives.

- Buchwald-Hartwig Cross-Coupling: Tris(4-bromophenyl)amine is reacted with an excess of the desired 4-alkoxy-carbazole in the presence of a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$), a phosphine ligand (e.g., $\text{P}(\text{tBu})_3$), and a base (e.g., NaOtBu) in an inert solvent like toluene.
- Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.
- Purification: After the reaction is complete, the crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to yield the pure alkoxy-substituted TCTA derivative.

Fabrication of a Solution-Processed OLED

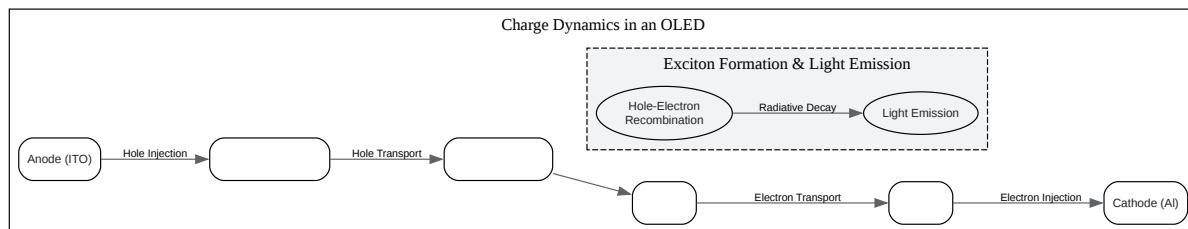
This protocol outlines the fabrication of a multilayer OLED using solution-based techniques.

Solution-Processed OLED Fabrication[Click to download full resolution via product page](#)*Workflow for fabricating a solution-processed OLED.*

- Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
- Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.
- Hole Transport Layer (HTL) Deposition: A solution of the TCTA derivative in a suitable organic solvent (e.g., chlorobenzene or toluene) is spin-coated on top of the PEDOT:PSS layer and annealed.
- Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with a phosphorescent or fluorescent emitter, is spin-coated on the HTL.
- Electron Transport Layer (ETL) and Cathode Deposition: The electron transport layer (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene - TPBi) and the cathode (e.g., a bilayer of LiF and Al) are deposited by thermal evaporation in a high-vacuum chamber.
- Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.

Signaling Pathways and Logical Relationships

The following diagram illustrates the charge injection, transport, and recombination processes in a typical multilayer OLED.



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Charge injection, transport, and recombination in an OLED.

Conclusion

TCTA and its derivatives are highly promising materials for a range of organic electronic devices. In OLEDs, they have demonstrated excellent performance as both host and hole-transporting materials, with chemical modifications offering a pathway to tune their properties for specific applications. In PSCs, while Spiro-OMeTAD remains the benchmark, novel TCTA derivatives are emerging as competitive alternatives with the potential for improved stability and lower cost. The application of TCTA derivatives in OSCs is a growing area of research that holds significant promise. Further systematic studies on a wider range of TCTA derivatives will be crucial for establishing clear structure-property relationships and for guiding the design of next-generation materials for high-performance organic electronic devices.

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